Cas no 94209-24-2 (ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate)

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate structure
94209-24-2 structure
Product Name:ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
CAS-Nr.:94209-24-2
MF:C18H16N2O2
MW:292.331844329834
MDL:MFCD03960606
CID:2131164
PubChem ID:2374374
Update Time:2025-05-25

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
    • Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester (7CI)
    • CCG-305131
    • BS-48113
    • D85559
    • HMS1407H21
    • 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester
    • AKOS015969508
    • BWTLOAULVWBENQ-UHFFFAOYSA-N
    • Ethyl 1,3-diphenylpyrazole-5-carboxylate
    • Z53848029
    • Enamine_004751
    • CS-0161857
    • ethyl 2,5-diphenylpyrazole-3-carboxylate
    • DB-370095
    • 94209-24-2
    • SCHEMBL16112468
    • MDL: MFCD03960606
    • Inchi: 1S/C18H16N2O2/c1-2-22-18(21)17-13-16(14-9-5-3-6-10-14)19-20(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3
    • InChI-Schlüssel: BWTLOAULVWBENQ-UHFFFAOYSA-N
    • Lächelt: O=C(C1N(C2C=CC=CC=2)N=C(C2C=CC=CC=2)C=1)OCC

Berechnete Eigenschaften

  • Genaue Masse: 292.121177757g/mol
  • Monoisotopenmasse: 292.121177757g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 22
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 362
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topologische Polaroberfläche: 44.1Ų

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
MY1372-5g
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
94209-24-2 95%
5g
$1435 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VZ984-200mg
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
94209-24-2 95%
200mg
1185.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VZ984-1g
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
94209-24-2 95%
1g
3550.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VZ984-50mg
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
94209-24-2 95%
50mg
476.0CNY 2021-07-17
Chemenu
CM362790-250mg
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
94209-24-2 95%+
250mg
$191 2024-07-19
Chemenu
CM362790-1g
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
94209-24-2 95%+
1g
$475 2024-07-19
Chemenu
CM362790-5g
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
94209-24-2 95%+
5g
$1361 2024-07-19
eNovation Chemicals LLC
K04958-1g
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
94209-24-2 >95%
1g
$215 2024-06-05
eNovation Chemicals LLC
K04958-5g
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
94209-24-2 >95%
5g
$850 2024-06-05
eNovation Chemicals LLC
K04958-1g
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
94209-24-2 >95%
1g
$215 2025-02-19

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Methanol ;  overnight, 65 °C
Referenz
Functionalized heterocyclic scaffolds derived from Morita-Baylis-Hillman Acetates
Zhu, Huajian; Shao, Nana; Chen, Tong; Zou, Hongbin, Chemical Communications (Cambridge, 2013, 49(70), 7738-7740

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Product class 1: pyrazoles
Stanovnik, B.; Svete, J., Science of Synthesis, 2002, 12, 15-225

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones
Pereira, Genilson S.; Mittersteiner, Mateus ; Bonacorso, Helio G.; Martins, Marcos A. P. ; Zanatta, Nilo, ACS Omega, 2023, 8(19), 17274-17287

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  5 h, reflux
Referenz
New Pyrazolium-carboxylates as Structural Analogues of the Pseudo-Cross-Conjugated Betainic Alkaloid Nigellicine
Schmidt, Andreas; Habeck, Tobias; Kindermann, Markus Karl; Nieger, Martin, Journal of Organic Chemistry, 2003, 68(15), 5977-5982

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Trifluoroacetic acid Solvents: Ethanol ;  rt; 2 h, 85 °C
Referenz
La(OTf)3-catalysed one-pot synthesis of pyrazole tethered imidazo[1,2-a]azine derivatives and evaluation of their light emitting properties
Sharma, Shubham; Paul, Avijit Kumar; Singh, Virender, New Journal of Chemistry, 2020, 44(3), 684-694

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Microwave-assisted 1,3-dipolar cycloaddition reactions of nitrilimines and nitrile oxides
Kaddar, Hafida; Hamelin, Jack; Benhaoua, Hadj, Journal of Chemical Research, 1999, (12), 718-719

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Haloacetylated enol ethers. 11. Synthesis of 1-methyl- and 1-phenyl pyrazole-3(5)-ethyl esters. A one-pot procedure
Martins, Marcos A. P.; Freitag, Rogerio A.; Da Rosa, Adriano; Flores, Alex F. C.; Zanatta, Nilo; et al, Journal of Heterocyclic Chemistry, 1999, 36(1), 217-220

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Hydrochloric acid Solvents: Dimethylformamide ,  Water ;  2 - 5 h, rt; rt → reflux; 3 h, reflux
Referenz
Synthesis of bromodifluoromethyl substituted pyrazoles and isoxazoles
Yang, Xueyan; Shui, Shengxia; Chen, Xi; He, Haiou; Wu, Fanhong, Journal of Fluorine Chemistry, 2010, 131(3), 426-432

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Acetonitrile ;  24 h, 80 °C
Referenz
New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids
Herrera, Alberto Gomez; Schmitt, Etienne; Panossian, Armen ; Vors, Jean-Pierre; Pazenok, Sergii; et al, Journal of Fluorine Chemistry, 2018, 214, 17-23

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: O-Methylhydroxylamine hydrochloride Solvents: Ethanol ;  3 h, rt
1.2 3 h, rt; 10 h, reflux
Referenz
One-Pot Synthesis of Highly Substituted 1H-Pyrazole-5-carboxylates from 4-Aryl-2,4-diketoesters and Arylhydrazines
Zhai, Jiao-Jiao; Gu, Chun-Hui; Guo, Ying; Liao, Dao-Hua; Zhu, Dun-Ru; et al, Journal of Heterocyclic Chemistry, 2016, 53(3), 840-848

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  rt → 80 °C; 3 h, 80 °C
Referenz
Histone deacetylase inhibitors for treatment of Neurodegenerative diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Ethanol ;  30 min, rt
1.2 rt; overnight, rt
Referenz
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline
Lei, Peng; Zhang, Xuebo; Xu, Yan; Xu, Gaofei; Liu, Xili; et al, Chemistry Central Journal, 2016, 10,

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Histone deacetylase inhibitors and compositions and methods of use thereof
, United States, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  1 h, rt
Referenz
Application of Photoclick Chemistry for the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition between Alkynes and Nitrilimines Generated In Situ
Remy, Richard ; Bochet, Christian G., European Journal of Organic Chemistry, 2018, 2018(3), 316-328

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Raw materials

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Preparation Products

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Verwandte Literatur

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